4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N4OS/c21-13-3-1-12(2-4-13)18-17-16(25-11-26-17)9-10-28(18)19(30)27-14-5-7-15(8-6-14)29-20(22,23)24/h1-8,11,18H,9-10H2,(H,25,26)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKDTVHUUDXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a novel imidazopyridine derivative with potential therapeutic applications. Its unique structure incorporates fluorinated aryl groups that enhance its biological activity, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 422.4 g/mol. The presence of fluorine and trifluoromethoxy groups contributes to its lipophilicity and bioavailability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Weight | 422.4 g/mol |
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 6 |
Anticancer Properties
Research indicates that derivatives of imidazopyridines exhibit significant anticancer activities. For instance, compounds structurally similar to the target compound have demonstrated effectiveness against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
A study reported that specific imidazopyridine derivatives showed IC50 values in the low nanomolar range against these cell lines, indicating potent cytotoxic effects. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds containing imidazopyridine moieties have also been associated with anti-inflammatory properties. The target compound's structural features suggest it may inhibit enzymes like vanin-1, which plays a role in inflammatory responses. In vitro studies have shown that similar compounds can significantly reduce pro-inflammatory cytokine production in activated macrophages.
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial properties as well. Preliminary studies have indicated that derivatives can exhibit inhibitory effects against various bacterial strains. For example, similar thiazole-containing compounds have shown activity against E. coli and S. aureus, suggesting potential applications in treating infections.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the efficacy of a closely related imidazopyridine derivative on MCF-7 and A549 cell lines. The results demonstrated an IC50 value of 0.09 µM for MCF-7 and 0.03 µM for A549 cells, showcasing superior activity compared to standard chemotherapeutics . -
Anti-inflammatory Evaluation :
In a study focused on inflammation, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM . -
Antimicrobial Testing :
An evaluation of the antimicrobial properties revealed that the compound exhibited moderate activity against S. aureus with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors (e.g., substituted pyridines or imidazoles) followed by thioamide functionalization. Key steps may include:
- Cyclocondensation : Using microwave-assisted heating (120–150°C) with catalysts like Pd(OAc)₂ to form the imidazo[4,5-c]pyridine core .
- Thioamide introduction : Reaction with Lawesson’s reagent or thiourea derivatives under inert atmospheres . Optimization strategies:
- Temperature control : Higher yields (≥70%) are achieved at 110–130°C for cyclocondensation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl at C4) and hydrogen bonding patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (420.43 g/mol) and detect isotopic patterns from fluorine .
- HPLC : Purity >95% is achieved via reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
Q. What are the standard protocols for initial biological activity screening?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
